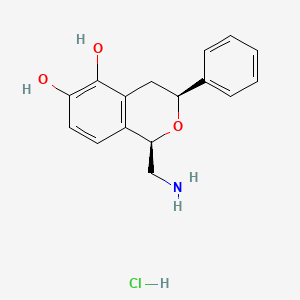
d-Altronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-altronic acid is the D-enantiomer of altronic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a D-altronate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
d-Altronic acid has been explored in the context of synthesizing novel compounds and their subsequent polymerization. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride was prepared as a key intermediate in creating a chiral nylon 3 analog. This compound was transformed into a β-lactam, which then underwent anionic ring-opening polymerization to form a chiral polyamide (García-Martín, Báñez, & Galbis, 2000). In a related study, alternative synthetic routes and the reactivity of 3-deoxy d-Altronic acid derivatives were explored, emphasizing their role in the synthesis of such polymers (García-Martín, Báñez, & Galbis, 2001).
Metabolic Pathways in Bacteria
d-Altronic acid is also significant in bacterial metabolism. For example, it has been observed as a substrate in the non-phosphorylative d-arabinose, sugar acid, l-galactose, and l-fucose pathways in bacteria. This reflects the versatility of d-altronic acid in microbial biochemistry and its role in various metabolic pathways (Watanabe, Fukumori, & Watanabe, 2019).
Chemosensors and Biological Applications
d-Altronic acid derivatives are utilized in the development of chemosensors. Boronic acids, which interact with cis-diols, form complexes with substances like d-Altronic acid. This property is employed in fluorescent sensors for detecting carbohydrates and other bioactive substances, highlighting the role of d-Altronic acid in biological and chemical sensing applications (Huang et al., 2012).
Hepatic Protective Effects
Studies have also explored the protective effects of compounds against hepatic damage in models using d-altronic acid derivatives. For instance, the effects of Crocin against hepatic damages in a D-galactose aging model in rats were investigated, demonstrating the potential of d-altronic acid-related compounds in hepatoprotective applications (Omidkhoda, Mehri, Heidari, & Hosseinzadeh, 2020).
Eigenschaften
CAS-Nummer |
24871-35-0 |
|---|---|
Produktname |
d-Altronic acid |
Molekularformel |
C6H12O7 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4-,5+/m1/s1 |
InChI-Schlüssel |
RGHNJXZEOKUKBD-AIHAYLRMSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Altronic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



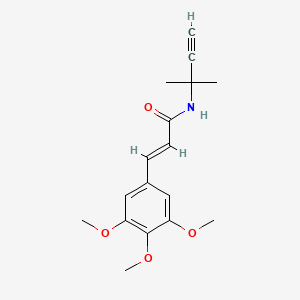
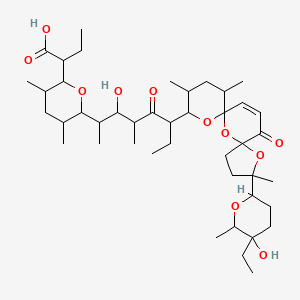
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)



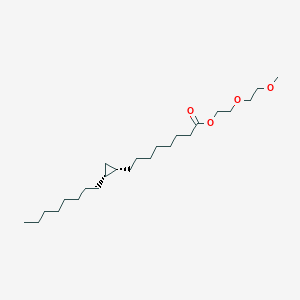

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine](/img/structure/B1664737.png)
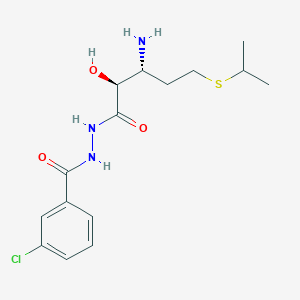
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
